molecular formula C21H17FN6S B10869444 15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

Cat. No.: B10869444
M. Wt: 404.5 g/mol
InChI Key: YSLZTNCVGJLWIC-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with a fascinating arrangement of rings and functional groups.
  • Its systematic name is quite a mouthful, but let’s break it down:
    • The core structure consists of a tetracyclic system with four fused rings.
    • The “15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]” part indicates substituents attached to specific positions on the core.
    • The “9-thia” refers to the sulfur atom in the ring system.
  • Overall, it’s a highly conjugated and potentially biologically active molecule.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • given its complexity, it likely involves multiple steps, including cyclization reactions and functional group manipulations.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidative processes could modify the fluorophenyl group or the pyrazole ring.

        Reduction: Reduction reactions might target the carbonyl groups or other functional moieties.

        Substitution: Substituents on the phenyl ring could be replaced.

    • Common reagents and conditions would depend on the specific transformations.
    • Major products would vary based on the reaction type.
  • Scientific Research Applications

      Chemistry: Researchers might study its reactivity, stability, and novel reactions.

      Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) or its potential as a drug candidate.

      Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Perhaps as a precursor for other compounds or materials.

  • Mechanism of Action

    • Without specific data, we can’t pinpoint its exact mechanism.
    • Hypothetically, it could interact with cellular receptors, enzymes, or DNA.
    • Pathways involved might include signal transduction or metabolic processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a list of similar compounds at the moment.
    • researchers would likely compare it to related heterocyclic structures to understand its uniqueness.

    Remember, this compound’s detailed investigation would require access to specialized databases and research articles

    Properties

    Molecular Formula

    C21H17FN6S

    Molecular Weight

    404.5 g/mol

    IUPAC Name

    15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

    InChI

    InChI=1S/C21H17FN6S/c22-13-8-6-12(7-9-13)15-10-16(26-25-15)19-24-20-18-14-4-2-1-3-5-17(14)29-21(18)23-11-28(20)27-19/h6-11H,1-5H2,(H,25,26)

    InChI Key

    YSLZTNCVGJLWIC-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=NN5)C6=CC=C(C=C6)F

    Origin of Product

    United States

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